2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline
Overview
Description
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and two methyl groups at position 6 on the quinazoline ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of parp inhibitors , which are a class of pharmaceuticals that inhibit the enzyme poly ADP ribose polymerase.
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
If it acts as a parp inhibitor, it would affect the dna repair pathway, leading to the accumulation of dna damage and cell death .
Result of Action
If it acts as a parp inhibitor, it would lead to the accumulation of dna damage in cells, potentially leading to cell death .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2,4-dichloroaniline with acetone in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinazoline derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is utilized in the production of agrochemicals and dyes, where its chemical stability and reactivity are advantageous.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a pyrimidine ring instead of a quinazoline ring.
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: Lacks the methyl groups at position 6, resulting in different chemical properties.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Contains a benzyl group at position 7, which alters its reactivity and biological activity.
Uniqueness
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is unique due to the presence of both chlorine and methyl substituents on the quinazoline ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
2,4-dichloro-6,6-dimethyl-7,8-dihydro-5H-quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c1-10(2)4-3-7-6(5-10)8(11)14-9(12)13-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQYNWQDKXLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NC(=N2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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